4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde
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Overview
Description
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde is an organic compound with a complex structure characterized by multiple functional groups It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde typically involves the functionalization of a benzene ring through electrophilic aromatic substitution reactions. One common method includes the bromination of 2-methoxy-3-methylphenol followed by formylation using the Vilsmeier-Haack reaction. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,6-Dihydroxy-2-methoxy-3-methylbenzoic acid.
Reduction: 4,6-Dihydroxy-2-methoxy-3-methylbenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 4-Hydroxy-3-methylbenzaldehyde
- 2-Hydroxy-3-methylbenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological activities .
Properties
IUPAC Name |
4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(11)3-8(12)6(4-10)9(5)13-2/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCQEXJTITTNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699049 |
Source
|
Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118093-05-3 |
Source
|
Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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